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Introduction

Isosakuranetin, a flavanone found in various citrus species, has garnered significant interest
in the scientific community due to its diverse biological activities. As a 4'-O-methylated
derivative of naringenin, it exhibits potential as a transient receptor potential melastatin 3
(TRPMB3) inhibitor and has demonstrated roles in cytoprotection and melanogenesis
stimulation.[1][2][3] Accurate and detailed structural elucidation is paramount for understanding
its mechanism of action and for quality control in drug development. This document provides a
comprehensive guide to the spectroscopic analysis of Isosakuranetin using Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS), including detailed data, experimental
protocols, and workflow visualizations.

Molecular and Spectroscopic Data

Isosakuranetin has the chemical formula C16H140s and a molar mass of 286.27 g/mol .[1]

Mass Spectrometry Data

High-resolution mass spectrometry is a crucial tool for confirming the molecular weight and
elemental composition of Isosakuranetin. Electrospray ionization (ESI) is a common technique
for the analysis of flavonoids.[4]

Table 1: Mass Spectrometry Data for Isosakuranetin
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Parameter Value Source

Molecular Formula C16H1405 PubChem
Exact Mass 286.08412 g/mol PubChem
Precursor lon ([M-H]") 285.0768 m/z PubChem

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical structure of
Isosakuranetin, including the connectivity and spatial arrangement of its atoms. The following
data is typically acquired in deuterated solvents such as DMSO-des or Methanol-da.[5][6]

Table 2: 1H NMR Spectroscopic Data for Isosakuranetin

Y Chemical Shift (5, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2 5.45 dd 12.8, 3.2

H-3ax 3.28 dd 17.2,12.8

H-3eq 2.80 dd 17.2,3.2

H-6 6.16 d 2.2

H-8 6.14 d 2.2

H-2', H-6' 7.38 d 8.6

H-3', H-5' 6.95 d 8.6

4'-OCHs 3.78 S

5-OH 12.10 S

7-OH 10.85 S

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative
example and may vary slightly based on solvent and experimental conditions.
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Table 3: 13C NMR Spectroscopic Data for Isosakuranetin

Atom No. Chemical Shift (6, ppm)
C-2 79.2
C-3 42.1
C-4 196.5
C-5 164.2
C-6 96.0
C-7 167.5
C-8 95.1
C-9 163.0
C-10 102.4
C-1 130.8
Cc-2', C-6' 128.5
Cc-3, C-5 114.2
C-4' 159.8
4'-OCHs 55.3

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative
example and may vary slightly based on solvent and experimental conditions.

Experimental Protocols
Sample Preparation

o For NMR Spectroscopy: Dissolve 3-5 mg of Isosakuranetin in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-da).[7] Transfer the solution to a 5 mm
NMR tube.

e For Mass Spectrometry (LC-MS):
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o Prepare a stock solution of Isosakuranetin (e.g., 1 mg/mL) in a suitable solvent such as
methanol or DMSO.

o For analysis, dilute the stock solution to the desired concentration (e.g., 1-10 pg/mL) using
the initial mobile phase composition.

NMR Spectroscopy Protocol

This protocol outlines the acquisition of a standard suite of 1D and 2D NMR experiments for

structural elucidation.
e Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended.[8]
e 1D Experiments:

o 'H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and
coupling constants.

o 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all
carbon atoms.

o DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiate between
CH, CHz, and CHs groups.

e 2D Experiments:

o COSY (Correlation Spectroscopy): ldentify proton-proton (*H-H) spin-spin couplings,
revealing adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton-
carbon (*H-13C) pairs.[9]

o HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for piecing together the
molecular structure.[9]

Mass Spectrometry (LC-MS) Protocol
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This protocol is designed for the analysis of Isosakuranetin using Liquid Chromatography
coupled with Mass Spectrometry.[4][10]

 Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system
coupled to a triple quadrupole or Q-TOF mass spectrometer.[4]

o Chromatographic Conditions:

o

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 pm) is suitable for
separation.[4]

o

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B).

Flow Rate: 0.3 mL/min.

o

[¢]

Column Temperature: 30°C.
o Mass Spectrometer Conditions:

o lonization Mode: Electrospray lonization (ESI), typically in negative mode for flavonoids.

o

Gas Temperature: 300°C.[4]

[¢]

Nebulizer Pressure: 35 psi.[4]

[¢]

Capillary Voltage: 4000 V.[4]

[e]

Analysis Mode: Full scan for molecular ion confirmation and tandem MS (MS/MS) for
fragmentation analysis to aid in structural confirmation.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for NMR and MS analysis of Isosakuranetin.
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Caption: Logical workflow for 2D NMR data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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